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Compound of Interest

Compound Name:
Spiro[chroman-2,1'-cyclobutan]-4-

amine

Cat. No.: B1429285 Get Quote

Disclaimer: Experimental spectroscopic data for Spiro[chroman-2,1'-cyclobutan]-4-amine is

not readily available in public databases. This guide provides predicted spectroscopic

characteristics based on the analysis of its functional groups and data from analogous

chemical structures. The experimental protocols described are general methodologies

applicable to this class of compounds.

Introduction
Spiro[chroman-2,1'-cyclobutan]-4-amine is a complex heterocyclic compound with potential

applications in medicinal chemistry and drug development. Its rigid spirocyclic framework,

combining a chroman moiety and a cyclobutane ring, along with the presence of an amine

group, suggests a unique chemical architecture that could lead to novel biological activities.

Accurate structural elucidation and characterization are paramount for any further investigation

of its properties. This technical guide outlines the expected spectroscopic data (NMR, IR, MS)

for this molecule and provides standardized experimental protocols for its analysis.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Spiro[chroman-2,1'-
cyclobutan]-4-amine. These predictions are derived from established principles of

spectroscopy and data from structurally related compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts
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Proton Type
Predicted Chemical
Shift (δ, ppm)

Multiplicity Notes

Aromatic-H 6.5 - 7.8 d, t, dd

The four protons on

the benzene ring of

the chroman moiety

will exhibit

characteristic splitting

patterns depending on

their substitution.

CH-NH₂ 3.5 - 4.5 m

The methine proton at

the 4-position is

adjacent to the amine

and the aromatic ring,

leading to a downfield

shift.

O-CH₂ 3.8 - 4.5 m

The methylene

protons of the

dihydropyranone ring

adjacent to the

oxygen atom.

C-CH₂-C 1.8 - 2.5 m

The methylene

protons of the

cyclobutane ring and

the methylene protons

at the 3-position of the

chroman ring.

NH₂ 1.5 - 3.0 br s

The chemical shift of

the amine protons is

highly dependent on

the solvent and

concentration; the

peak is often broad.

Table 2: Predicted ¹³C NMR Chemical Shifts
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Carbon Type
Predicted Chemical Shift
(δ, ppm)

Notes

Aromatic C-O 150 - 160

The carbon of the benzene

ring attached to the oxygen

atom.

Aromatic C 115 - 135
The remaining five carbons of

the benzene ring.

Spiro C 75 - 90

The spiro carbon at the 2-

position, bonded to two oxygen

atoms in related chromanone

structures, will be significantly

downfield.

C-NH₂ 45 - 60
The carbon at the 4-position

attached to the amine group.

O-CH₂ 60 - 70

The methylene carbon of the

dihydropyranone ring adjacent

to the oxygen.

C-CH₂-C 20 - 40

The methylene carbons of the

cyclobutane ring and the

methylene carbon at the 3-

position of the chroman ring.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Functional Group
Predicted
Wavenumber
(cm⁻¹)

Intensity Vibration

N-H (Amine) 3300 - 3500 Medium

Stretching (likely two

bands for a primary

amine)[1][2]

Aromatic C-H 3000 - 3100 Medium to Weak Stretching

Aliphatic C-H 2850 - 3000 Medium Stretching

C=C (Aromatic) 1450 - 1600 Medium to Strong Stretching

C-N 1020 - 1250 Medium Stretching[1][2]

C-O (Ether) 1000 - 1300 Strong Stretching

N-H (Amine) 1580 - 1650 Medium
Bending (Scissoring)

[2]

N-H (Amine) 665 - 910 Broad, Strong Wagging[2]

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation

m/z Value Interpretation Notes

[M]+• Molecular Ion

The parent peak

corresponding to the molecular

weight of the compound. For a

monoamine, this will be an odd

number.[3][4]

[M-NH₂]+ Loss of the amine group
A common fragmentation

pathway for primary amines.

[M-C₄H₇]+ Loss of the cyclobutyl group Cleavage at the spiro center.

[Chromone fragment]+
Retro-Diels-Alder type

fragmentation

Characteristic fragmentation of

the chroman ring system.
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy
Sample Preparation: Dissolve 5-20 mg of the solid sample in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[5][6] Ensure the

sample is fully dissolved; gentle vortexing or sonication can be used.[5]

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto

the deuterium signal of the solvent to stabilize the magnetic field.[5]

Shimming: Perform shimming to optimize the homogeneity of the magnetic field, which

improves the resolution of the spectra.[5]

Data Acquisition: Acquire the ¹H NMR spectrum. For ¹³C NMR, a higher concentration of the

sample (20-50 mg) and a longer acquisition time may be necessary due to the lower natural

abundance of the ¹³C isotope.[5][6]

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform to obtain the frequency domain spectrum. Phase and baseline corrections should

be applied.

FT-IR Spectroscopy
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, place a small

amount of the solid sample directly onto the ATR crystal.[7] Apply pressure to ensure good

contact between the sample and the crystal.[7]

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be

subtracted from the sample spectrum to remove interferences from the instrument and

atmosphere.[8][9]

Sample Spectrum: Record the spectrum of the sample.

Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus

wavenumber. Identify the characteristic absorption bands and assign them to the
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corresponding functional groups.

Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile

compounds, a gas chromatography (GC-MS) inlet can be used. For non-volatile solids, direct

infusion or liquid chromatography (LC-MS) is common.[10][11]

Ionization: Ionize the sample molecules. Electron Impact (EI) is a common hard ionization

technique that causes extensive fragmentation, providing structural information.[10][11]

Electrospray Ionization (ESI) is a softer ionization method often used with LC-MS that

typically keeps the molecular ion intact.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).[10][11]

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of relative ion abundance versus m/z.

Data Interpretation: Analyze the molecular ion peak to determine the molecular weight and

examine the fragmentation pattern to deduce the structure of the molecule.[3][12]

Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the structural elucidation of a newly

synthesized compound like Spiro[chroman-2,1'-cyclobutan]-4-amine.
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General Workflow for Structural Elucidation

Synthesis & Purification

Spectroscopic Analysis

Structural Elucidation

Chemical Synthesis
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Click to download full resolution via product page

Caption: Workflow for Synthesis, Purification, and Structural Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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